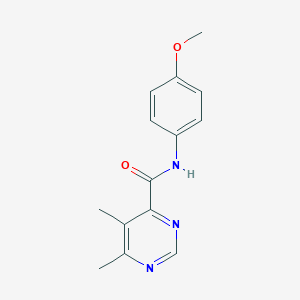
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as MDPC, is a synthetic compound that has been widely studied for its potential therapeutic applications. MDPC belongs to the pyrimidine family and has a molecular formula of C14H15N3O2.
Wirkmechanismus
The exact mechanism of action of N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood. However, it is believed to act on the GABAergic system in the brain, which is responsible for regulating anxiety and mood. N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a decrease in anxiety and depression.
Biochemical and Physiological Effects:
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been found to reduce the levels of glutamate, which is an excitatory neurotransmitter that is involved in anxiety and depression. Additionally, N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to increase the levels of dopamine and serotonin, which are neurotransmitters that are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its ability to modulate the GABAergic system in the brain. This makes it a useful tool for studying the role of GABA in anxiety and depression. However, one of the limitations of using N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its potential toxicity. N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been found to be toxic at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of interest is the development of more potent and selective N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide analogs that can be used as therapeutic agents. Another area of interest is the investigation of the long-term effects of N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide on the brain and behavior. Additionally, further research is needed to fully understand the mechanism of action of N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide and its potential use in the treatment of psychiatric disorders.
Synthesemethoden
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-methoxybenzaldehyde from 4-methoxytoluene. The second step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxyphenyl-3-buten-2-one. The third step involves the reaction of 4-methoxyphenyl-3-buten-2-one with guanidine carbonate to form 5,6-dimethylpyrimidine-4-carboxamide. The final step involves the reaction of 5,6-dimethylpyrimidine-4-carboxamide with 4-methoxybenzaldehyde to form N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-10(2)15-8-16-13(9)14(18)17-11-4-6-12(19-3)7-5-11/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKIIDBJRHDIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

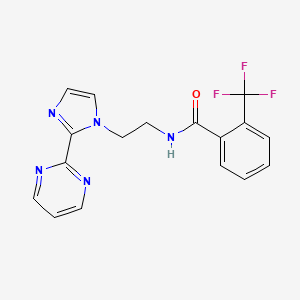

![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2839363.png)
![ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B2839364.png)
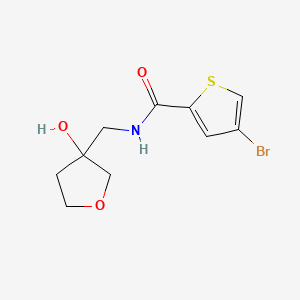
![3-phenethyl-2-((3-(trifluoromethyl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839367.png)
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2839368.png)
![N-[4-[[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2839371.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2839372.png)
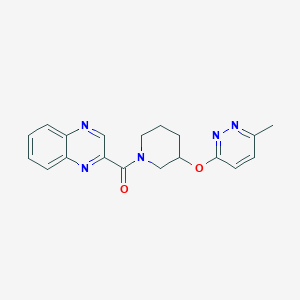
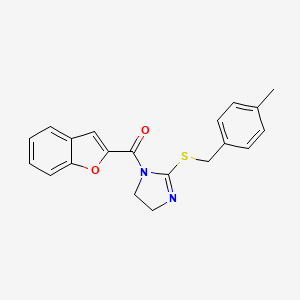
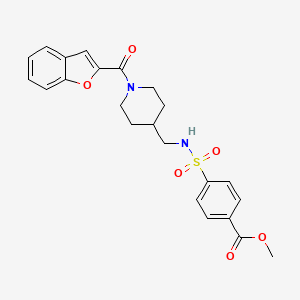
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2839378.png)
![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2839379.png)